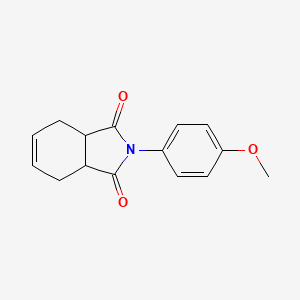

2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

2-(4-Methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS: 43069-60-9) is a bicyclic imide derivative characterized by a partially hydrogenated isoindole-dione core and a para-methoxyphenyl substituent . The compound serves as a key intermediate in medicinal and agrochemical research, with its structure offering versatility for further functionalization.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-3,6-9,12-13H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHYVLMORSICGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3CC=CCC3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine and anhydride under controlled conditions. One common method involves the use of a Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Reduction and Hydrogenation

The tetrahydro isoindole core retains partial unsaturation, enabling selective reduction:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in H₂ atmosphere reduces double bonds, yielding fully saturated analogs.

-

Stereochemical Outcomes : Hydrogenation preserves the bicyclic structure but may alter diastereoselectivity depending on catalyst choice .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-methoxyphenyl derivative | Moderate regioselectivity due to steric hindrance |

| Halogenation | Br₂/FeBr₃ | 3-Bromo-4-methoxyphenyl derivative | Limited by core stability under acidic conditions |

Oxidation Reactions

The isoindole-dione moiety undergoes oxidation under controlled conditions:

-

Ketone Formation : Oxidation with KMnO₄ converts the dione to a diketone, altering ring conjugation.

-

Side Chain Oxidation : Methoxy groups are generally stable but can be demethylated with BBr₃ to yield phenolic derivatives .

Cross-Coupling and Metathesis

Advanced functionalization employs transition-metal catalysis:

-

Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ introduces diverse aryl groups .

-

Enyne Metathesis : Grubbs catalyst facilitates ring-closing metathesis to form macrocyclic derivatives .

Metathesis Conditions

| Catalyst | Temperature | Dienophile | Yield |

|---|---|---|---|

| Hoveyda-Grubbs 2nd Gen | 40°C | p-Vinylanisole | 62% |

| Grubbs 1st Gen | 25°C | Acrylonitrile | 55% |

Biological Activity and Derivatization

Derivatives exhibit carbonic anhydrase (CA) inhibition, guiding further reactivity:

-

Thiazole Hybrids : Condensation with thiazole amines enhances CA II inhibition (Kᵢ = 11.8–25.8 nM) .

-

Sulfonamide Introduction : Sulfonation at the isoindole nitrogen improves solubility and target affinity .

Structure-Activity Data

| Derivative | CA I Kᵢ (nM) | CA II Kᵢ (nM) |

|---|---|---|

| Parent compound | 37.8 | 25.8 |

| Thiazole hybrid | 27.1 | 11.8 |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit promising anticancer properties. For instance, studies have shown that 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell proliferation and survival. A notable study published in Pharmaceutical Research demonstrated that this compound inhibited the growth of breast cancer cells by targeting specific oncogenic pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.3 | Inhibition of PI3K/Akt signaling pathway |

| A549 (Lung) | 18.7 | Cell cycle arrest at G1 phase |

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. A study highlighted its ability to reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of new pharmaceuticals or materials.

Case Study: Synthesis of Isoindole Derivatives

A recent study reported the synthesis of novel isoindole derivatives using this compound as a precursor. The derivatives exhibited enhanced biological activity compared to their parent compounds, showcasing the potential for developing new therapeutic agents .

Materials Science

3.1 Polymer Composites

The compound's properties make it suitable for incorporation into polymer matrices to enhance mechanical strength and thermal stability. Research has explored its use in creating composite materials that exhibit improved performance characteristics for applications in coatings and structural materials.

Table 2: Mechanical Properties of Composites

| Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane with Isoindole | 45 | 200 |

| Epoxy Resin with Isoindole | 60 | 220 |

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The tetrahydroisoindole core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

Key Observations :

Key Observations :

- Pharmaceutical Potential: Methoxy and methyl derivatives are prioritized as intermediates due to tunable electronic properties .

- Agrochemical Utility : Sulfur-containing derivatives (e.g., Captan®) exhibit potent fungicidal activity .

Biological Activity

2-(4-Methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 269 g/mol

- Structure : The compound features a methoxy group attached to a phenyl ring and an isoindole core structure.

Biological Activity Overview

The biological activity of 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been explored in various studies. The following sections summarize key findings related to its anticancer properties, cytotoxicity, and other pharmacological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

-

Cytotoxicity Studies :

- In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines.

- For instance, the IC values were reported in the range of 10–30 µM for several tested lines, indicating potent activity comparable to standard chemotherapeutic agents like doxorubicin .

-

Mechanism of Action :

- The compound appears to exert its effects through the destabilization of microtubules, similar to other known antitumor agents. This was evidenced by flow cytometry results showing cell cycle arrest in the G2/M phase and subsequent apoptosis in treated cells .

- Molecular docking studies suggest that it interacts with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell death .

Structure-Activity Relationship (SAR)

The presence of the methoxy group on the phenyl ring is believed to enhance the compound's biological activity. Variations in substitution patterns on the phenyl ring can significantly affect potency and selectivity against different cancer cell types .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various derivatives of isoindole compounds against human breast cancer cell lines. The results indicated that compounds with similar structures to 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione displayed promising growth inhibition properties .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study found that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxicity .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 (Breast) | 23–33 | Microtubule destabilization |

| Antiproliferative | HT29 (Colorectal) | 10–30 | Apoptosis via ROS generation |

| Cell Cycle Arrest | MCF-7 (Breast) | 20–25 | G2/M phase arrest |

Q & A

What are the standard synthetic routes for preparing 2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione?

Level: Basic

Methodological Answer:

A common approach involves nucleophilic substitution of the parent isoindole-dione scaffold. For example, refluxing 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione with 4-methoxyphenyl derivatives in acetonitrile using potassium carbonate as a base for 8 hours, followed by ice quenching and ethanol recrystallization . Key parameters:

- Solvent: Acetonitrile (polar aprotic, enhances nucleophilicity).

- Base: K₂CO₃ (mild, avoids side reactions).

- Monitoring: TLC to track reaction progress.

Yield optimization requires adjusting stoichiometry (2:1 substrate:reagent ratio) and ensuring anhydrous conditions.

How can spectroscopic techniques validate the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of the 4-methoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ ~3.8 ppm) and the isoindole-dione scaffold (cyclic olefinic protons at δ 5.1–5.3 ppm, carbonyl carbons at δ ~170 ppm) .

- IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C-O (1250 cm⁻¹).

- Mass Spectrometry: Molecular ion peak matching the exact mass (e.g., HRMS-ESI for C₁₅H₁₅NO₃: calculated 257.1052 [M+H]⁺) .

What strategies are used to assess the biological activity of this compound?

Level: Basic

Methodological Answer:

- Antimicrobial Assays: Test against Gram-positive/negative bacteria using agar dilution (MIC values) .

- Enzyme Inhibition: For HIV reverse transcriptase or thymidine phosphorylase, use spectrophotometric assays (e.g., inhibition of dNTP incorporation monitored at 260 nm) .

- Protein Quantitation: Bradford assay (λ = 595 nm) to normalize enzyme concentrations .

How can X-ray crystallography resolve structural ambiguities in derivatives?

Level: Advanced

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution: SHELXT for phase problem resolution via intrinsic phasing .

- Refinement: SHELXL for anisotropic displacement parameters and hydrogen-bonding networks (e.g., N-H···O interactions in isoindole-dione derivatives) .

- Validation: ORTEP-3 for visualizing thermal ellipsoids and assessing disorder .

How to design structure-activity relationship (SAR) studies for this scaffold?

Level: Advanced

Methodological Answer:

- Substituent Variation: Synthesize analogs with substituents at the 4-methoxyphenyl group (e.g., halogens, alkyl chains) .

- Biological Testing: Compare IC₅₀ values across analogs.

- Statistical Analysis: Use Hansch analysis to correlate logP/electronic effects with activity.

Example SAR Table:

| Substituent | IC₅₀ (HIV RT, μM) | LogP |

|---|---|---|

| 4-OCH₃ | 12.5 | 2.1 |

| 4-Cl | 8.2 | 2.8 |

| 4-NO₂ | 25.4 | 1.5 |

How to resolve synthetic byproducts or diastereomers in this system?

Level: Advanced

Methodological Answer:

- Chromatography: Use flash column chromatography (hexane:EtOAc gradients) to separate diastereomers .

- Crystallographic Differentiation: Compare unit cell parameters (e.g., space group P2₁ for cis vs. P2₁/c for trans isomers) .

- Dynamic NMR: Analyze coalescence temperatures for ring-flipping intermediates in solution .

What computational methods predict binding modes in enzyme inhibition?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to dock the compound into HIV reverse transcriptase (PDB: 1RTD). Key interactions: π-π stacking with Tyr181 and hydrogen bonding with Lys103 .

- MD Simulations: GROMACS for 100 ns trajectories to assess stability of the ligand-enzyme complex.

How to evaluate compound stability under varying pH and temperature?

Level: Basic/Advanced

Methodological Answer:

- Accelerated Degradation Studies: Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC (C18 column, acetonitrile:H₂O gradient).

- Thermal Stability: TGA/DSC to determine decomposition temperatures (>200°C for isoindole-diones) .

How to address contradictions in biological activity data across studies?

Level: Advanced

Methodological Answer:

- Assay Replication: Standardize protocols (e.g., enzyme concentration, substrate Km).

- Control Experiments: Test for compound aggregation (e.g., dynamic light scattering) or redox cycling artifacts .

- Meta-Analysis: Compare data using tools like PRISMA, focusing on studies with validated purity (>95% by HPLC) .

What enzyme kinetic assays are suitable for studying inhibition mechanisms?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.